Bicyclo[2.2.1]heptane-1-carbaldehyde
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Overview
Description
Bicyclo[2.2.1]heptane-1-carbaldehyde: is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of norbornane, featuring a bicyclic structure with a formyl group attached to one of the bridgehead carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Bicyclo[22It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
Bicyclo[2.2.1]heptane-1-carbaldehyde is believed to interact with its targets through a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Result of Action
The molecular and cellular effects of Bicyclo[22The compound’s ability to rapidly synthesize a wide range of bicyclo[221]heptane-1-carboxylates suggests that it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Organocatalytic Formal [4 + 2] Cycloaddition: Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic oxidation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-1-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The formyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Bicyclo[2.2.1]heptane-1-carboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Bicyclo[2.2.1]heptane-1-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: : It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates. Its unique structure makes it a valuable scaffold in medicinal chemistry .
Industry: : The compound is used in the production of polymers and other materials due to its rigid bicyclic structure, which imparts desirable mechanical properties to the final products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbaldehyde: Similar structure but with the formyl group at a different position.
Norbornane: The parent hydrocarbon without the formyl group.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness: : Bicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the position of the formyl group at the bridgehead carbon, which imparts distinct reactivity and steric properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMGEOQSJOPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-67-9 |
Source
|
Record name | bicyclo[2.2.1]heptane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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